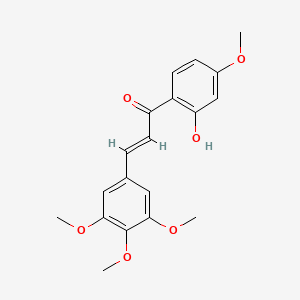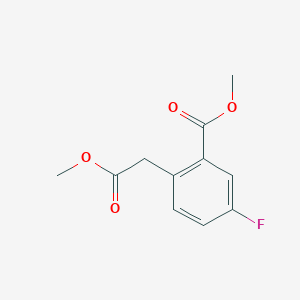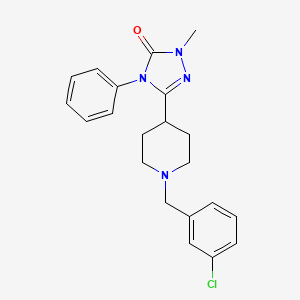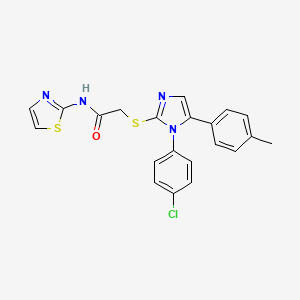
2'-Hydroxy-3,4,4',5-tetramethoxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone is a chemical compound with the empirical formula C19H20O6 . It has a molecular weight of 344.36 .
Synthesis Analysis
The synthesis of chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, often involves the Claisen-Schmidt reaction. This reaction involves the condensation of acetophenone with benzaldehyde in the presence of aqueous alkali or sodium ethylate, resulting in the formation of an α,β-unsaturated ketone .Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone consists of a central core of a chalcone molecule, which is a type of aromatic ketone. This core is substituted with hydroxy and methoxy groups at various positions .Chemical Reactions Analysis
Chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, are known to undergo a color change to a deeper shade when treated with different reagents, a phenomenon known as 'halochromy’ . The color change is due to the formation of a carbonium ion at the carbonyl group (>C = O) of the chromogen (ArCOCH = CHAr) as an intermediate, which produces a deeper color during the reaction .科学的研究の応用
Chemical Composition
The chemical composition of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone is represented by the empirical formula C19H20O6 and it has a molecular weight of 344.36 . The SMILES string for this compound is COc1ccc (\\C=C\\C (=O)c2cc (OC)c (OC)cc2O)cc1OC .
Anti-Cancer Properties
One of the most significant applications of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone is its potential use in cancer treatment. It has demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis . It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential (∆ψm) .
Autophagy Activation
This compound has shown potential in activating regulated autophagy in luminal A and triple-negative breast cancer cells . Autophagy is a cellular process that removes unnecessary or dysfunctional components, and its activation can lead to the death of cancer cells.
Intrinsic Apoptosis Induction
2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to induce intrinsic apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells, and its induction is a common strategy in cancer treatment.
G0/G1 Phase Cell Cycle Arrest
The compound has been found to induce cell cycle arrest in the G0/G1 phase . This means it can stop the cell cycle in the first gap phase (G1), preventing the cell from entering the synthesis phase (S) where DNA replication occurs. This can prevent the proliferation of cancer cells.
Mitochondrial Outer Membrane Potential Alteration
2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to alter the mitochondrial outer membrane potential (∆ψm) . This can lead to the release of proteins that trigger apoptosis, providing another mechanism by which this compound can kill cancer cells.
Similarity to Curcumin
This compound is a chalcone derivative, similar to curcumin . Curcumin has been found to possess various biological activities such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects . This suggests that 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone may have similar properties and potential applications.
作用機序
Target of Action
It is known that chalcones, the class of compounds to which 2’-hydroxy-3,4,4’,5-tetramethoxychalcone belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Chalcones typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Chalcones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and bacterial infections .
Pharmacokinetics
The bioavailability of chalcones is generally influenced by factors such as solubility, stability, and the presence of efflux transporters .
Result of Action
特性
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYSMJCFMKYPL-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2707797.png)


![3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707800.png)

![2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2707802.png)

methanone](/img/structure/B2707804.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)
![2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile](/img/structure/B2707807.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/no-structure.png)

![Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2707818.png)